molecular formula C10H19N B14424414 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-55-6

1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine

Cat. No.: B14424414
CAS No.: 87401-55-6
M. Wt: 153.26 g/mol
InChI Key: VEZGGOFJWGKTHR-UHFFFAOYSA-N
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Description

1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a cyclopentane ring. The presence of two methyl groups at the 1 and 5 positions of the octahydro-1H-cyclopenta[b]pyridine structure adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine (Et3N) and proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties.

Properties

CAS No.

87401-55-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,5-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine

InChI

InChI=1S/C10H19N/c1-8-5-6-10-9(8)4-3-7-11(10)2/h8-10H,3-7H2,1-2H3

InChI Key

VEZGGOFJWGKTHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1CCCN2C

Origin of Product

United States

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